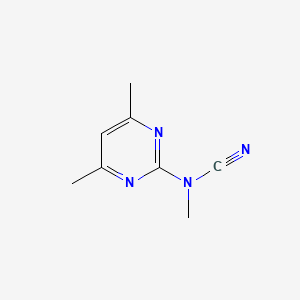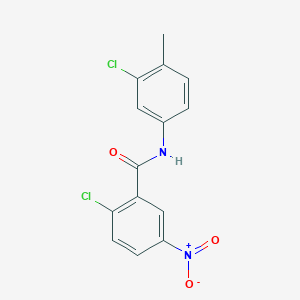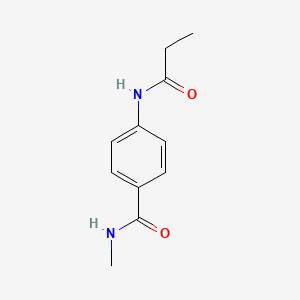
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPMC and is a pyrimidine derivative.
Mécanisme D'action
The mechanism of action of DMPMC is not fully understood. However, it has been proposed that DMPMC can act as an inhibitor of enzymes involved in various metabolic pathways. DMPMC can also interfere with the synthesis of nucleic acids and proteins, which can lead to the inhibition of cell growth.
Biochemical and Physiological Effects
DMPMC has been found to have various biochemical and physiological effects. It has been found that DMPMC can increase the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. DMPMC can also increase the levels of certain hormones in the body, such as insulin and growth hormone. Additionally, DMPMC can improve the immune system's function and can also act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DMPMC in lab experiments is its low toxicity. DMPMC has been found to be relatively safe for use in cell cultures and animal studies. However, one of the limitations of using DMPMC is its low solubility in water. This can make it challenging to administer DMPMC in certain experiments.
Orientations Futures
There are several future directions for the study of DMPMC. One of the significant areas of research is the development of DMPMC-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of DMPMC and its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, (4,6-dimethyl-2-pyrimidinyl)methylcyanamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPMC and its applications in various fields.
Méthodes De Synthèse
The synthesis of DMPMC involves the reaction of 4,6-dimethyl-2-pyrimidinamine with cyanogen bromide in the presence of a base. This reaction results in the formation of DMPMC as a white crystalline solid with a melting point of 159-162°C.
Applications De Recherche Scientifique
DMPMC has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMPMC is in the field of agriculture. It has been found that DMPMC can act as a plant growth regulator and can promote the growth of various crops. DMPMC has also been studied for its anti-tumor and anti-viral properties. It has been found that DMPMC can inhibit the growth of cancer cells and can also prevent the replication of viruses.
Propriétés
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-4-7(2)11-8(10-6)12(3)5-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFORXAXIDVQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)
